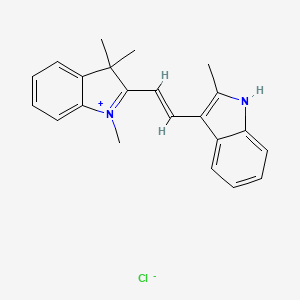

C22H23ClN2

Description

Contextualization of Astrazon Orange G as a Model Compound in Environmental and Applied Chemistry Research

In environmental and applied chemistry, the complexity of industrial effluents and environmental samples necessitates the use of model compounds to develop and test new treatment and analytical methodologies. Astrazon Orange G is frequently selected as such a model compound, specifically as a representative cationic dye found in industrial wastewater from textile and printing industries. chemimpex.comresearchgate.net Its use allows researchers to study the efficacy of various removal and degradation techniques under controlled conditions.

One major area of research is the removal of Astrazon Orange G from aqueous solutions through adsorption. A study investigating the use of natural Moroccan phosphate (B84403) rock as a low-cost adsorbent demonstrated a removal yield of up to 98.8%. researchgate.net The research found that the adsorption process followed pseudo-second-order kinetics, indicating that the rate-limiting step is chemisorption. researchgate.net The equilibrium data was best described by the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface. researchgate.net

Photocatalysis represents another significant avenue of research where Astrazon Orange G is used as a model pollutant. Studies have explored its degradation using semiconductor photocatalysts. For instance, research on the photocatalytic degradation of Astrazon Orange G using Zinc Oxide (ZnO) nanoparticles under visible light has been conducted to optimize the process. dntb.gov.ua Another study focused on the use of silver-modified Titanium Dioxide (TiO₂) to enhance photocatalytic degradation, investigating the influence of various inorganic salts on the reaction efficiency. researchgate.net These studies are crucial for developing advanced oxidation processes (AOPs) for treating dye-contaminated water.

In the realm of applied analytical chemistry, Astrazon Orange G has been utilized in the development of new measurement techniques. A recent study established a spectrophotometric method for the quantification of arsenic in water and food samples. nih.gov The method is based on the formation of a selective ternary complex between the arsenic ion (As(V)), Astrazon Orange G, and a surfactant, which can then be measured to determine the arsenic concentration with a low detection limit of 0.88 ng/mL. nih.gov

Table 2: Research Findings on Astrazon Orange G as a Model Compound

| Research Area | Methodology | Key Findings | Reference(s) |

|---|---|---|---|

| Adsorption | Use of natural Moroccan phosphate rock as an adsorbent. | Removal efficiency reached up to 98.8%; adsorption kinetics fit a pseudo-second-order model, and the equilibrium followed the Langmuir isotherm. | researchgate.net |

| Photocatalysis | Degradation using ZnO nanoparticles. | Response surface methodology was applied to optimize the photocatalytic degradation process. | dntb.gov.ua |

| Photocatalysis | Degradation using silver-modified TiO₂. | The presence of different inorganic anions (e.g., carbonate, sulfite, nitrate) was found to significantly affect the degradation rate. | researchgate.net |

| Analytical Chemistry | Cloud point extraction and spectrophotometry. | Developed a method to detect As(V) by forming an ion pair with Astrazon Orange G, achieving a detection limit of 0.88 ng/mL. | nih.gov |

Historical Overview and Evolution of Research on Astrazon Orange G and Related Cationic Dyes

Cationic dyes, also known as basic dyes, were among the first synthetic dyes to be discovered in the 19th century, revolutionizing the textile industry with their brightness and intensity of color, although early versions had poor fastness. Research has since evolved to improve their properties and expand their applications, particularly for synthetic fibers like acrylics, for which they show excellent affinity. alfa-chemistry.comgithub.com

The evolution of research on cationic dyes can be broadly categorized into two streams: synthesis of new dyes and development of methods for their removal from wastewater. Initially, research focused on creating dyes with better properties, such as improved lightfastness. alfa-chemistry.com This led to the distinction between conjugated cationic dyes and isolated cationic dyes, with the latter generally exhibiting better stability. alfa-chemistry.com Astrazon Orange G belongs to this legacy of dye development for specific, high-performance applications.

In recent decades, with growing environmental awareness, research has increasingly shifted towards addressing the pollution caused by dye effluents. Cationic dyes are often visible in water even at low concentrations and can be harmful to aquatic ecosystems. scbt.commdpi.com This spurred the evolution of wastewater treatment technologies. Early research focused on conventional methods like coagulation and flocculation.

The scientific focus then progressed to more advanced and efficient methods. A significant body of work has emerged on the use of low-cost adsorbents for dye removal, a field where Astrazon Orange G and other dyes like Methylene Blue and Crystal Violet are standard model compounds. researchgate.netekb.eg Research has explored a vast array of materials, including natural clays, agricultural waste, and industrial byproducts, to find sustainable and economical solutions. ekb.egmdpi.com

More recently, the research frontier has moved towards advanced oxidation processes (AOPs), including photocatalysis, for the complete mineralization of dyes into less harmful substances like CO₂ and water. dntb.gov.uaresearchgate.net The study of cationic dye degradation kinetics, reaction pathways, and the influence of various operational parameters (like pH and catalyst loading) now forms a major part of the research landscape, reflecting a continuous drive towards more effective and environmentally benign technologies. researchgate.netresearchgate.net

Properties

CAS No. |

3056-93-7 |

|---|---|

Molecular Formula |

C22H23ClN2 |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

1,3,3-trimethyl-2-[2-(2-methylindol-3-ylidene)ethylidene]indole;hydrochloride |

InChI |

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H |

InChI Key |

ZOMLUNRKXJYKPD-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Other CAS No. |

3056-93-7 |

Pictograms |

Irritant |

Synonyms |

enzidine orange orange Zh |

Origin of Product |

United States |

Advanced Remediation Technologies and Degradation Pathways of Astrazon Orange G

Photocatalytic Degradation of Astrazon Orange G in Aqueous Systems

The remediation of aqueous environments contaminated with synthetic dyes like Astrazon Orange G is a significant environmental challenge. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This process typically involves the generation of highly reactive oxygen species (ROS) upon the activation of a photocatalyst by a light source, leading to the breakdown of complex dye molecules into simpler, less harmful substances.

Heterogeneous Photocatalysis Utilizing Semiconductor Nanomaterials

Heterogeneous photocatalysis, which employs semiconductor nanomaterials as catalysts, is a widely researched method for treating dye-laden wastewater. The efficacy of this process hinges on the properties of the semiconductor, including its band gap energy, surface area, and crystalline structure. When irradiated with light of sufficient energy, the semiconductor's electrons are excited from the valence band to the conduction band, creating electron-hole pairs that initiate the degradation reactions.

Zinc Oxide (ZnO) is a widely utilized semiconductor photocatalyst due to its high photocatalytic activity, non-toxicity, and cost-effectiveness. Research has demonstrated its effectiveness in the degradation of Astrazon Orange G. In one study, the removal of Astrazon Orange G from aqueous solutions was achieved using ZnO in a heterogeneous system with UV-C light as the energy source. researchgate.net The study identified optimal conditions for the degradation process, which included a dye concentration of 200 mg dm⁻³, a ZnO catalyst amount of 4 g dm⁻³, a pH of 6, and a temperature of 40°C. researchgate.netresearchgate.net Under these specific conditions, a dye removal efficiency of 97.9% was achieved within 75 minutes. researchgate.net The activation energy for the photodegradation of Astrazon Orange G using ZnO was calculated to be 4.28 kJ mol⁻¹. researchgate.net

Table 1: Optimal Conditions for Astrazon Orange G Degradation by ZnO

| Parameter | Optimal Value |

| Dye Concentration | 200 mg dm⁻³ |

| Catalyst Amount | 4 g dm⁻³ |

| pH | 6 |

| Temperature | 40 °C |

| Rate of Airflow | 0.2 dm³ min⁻¹ |

| Data from a study on the photocatalytic degradation of Astrazon Orange G using ZnO under UV-C light. researchgate.netresearchgate.net |

Titanium Dioxide (TiO₂) is another prominent photocatalyst known for its high stability, low cost, and excellent photocatalytic performance. researchgate.net While TiO₂ is effective, its performance can be further enhanced through surface modification. One such strategy involves doping the TiO₂ with metal ions. For instance, modifying TiO₂ with silver (Ag) has been investigated for the photocatalytic degradation of Astrazon Orange G. researchgate.net This modification can alter the photocatalyst's surface environment and potentially improve its efficiency in breaking down the dye molecules. researchgate.net Studies on other, similar dyes like Orange G have also shown that doping TiO₂ with nitrogen can enhance its activity under visible light, which is a significant advantage for practical applications utilizing solar energy. nih.gov

To improve the efficiency of photocatalysis, researchers often design composite or doped materials that leverage the strengths of different components. These advanced materials can offer enhanced light absorption, better charge separation, and higher surface area.

In studies involving the closely related Orange G dye, various composite and doped systems have proven effective. For example, a composite of copper-titanium-oxide (Cu₃TiO₅) deposited on bentonite (B74815) clay demonstrated 100% degradation of Orange G within 120 minutes under optimized conditions. mdpi.com Similarly, a cadmium-doped graphene aerogel-TiO₂ (GA–TiO₂–Cd) composite removed 81.075% of Orange G under UV light irradiation for 120 minutes. nih.gov Doping TiO₂ with nitrogen has also been shown to significantly enhance the degradation of Orange G under visible light. nih.gov These findings suggest that similar composite and doping strategies could be highly effective for the degradation of Astrazon Orange G.

Table 2: Performance of Various Photocatalytic Systems on Orange Dyes

| Photocatalyst System | Target Dye | Degradation Efficiency | Time | Light Source |

| AC-ZnO | Astrazon Orange G | Accelerated rate vs. pure ZnO | - | UV-C |

| Ag-TiO₂ | Astrazon Orange G | Investigated for degradation | - | UV |

| MMT-Cu₃TiO₅ | Orange G | 100% | 120 min | Visible Light |

| GA–TiO₂–Cd | Orange G | 81.075% | 120 min | UV Light |

| N-doped TiO₂ | Orange G | Enhanced activity vs. P25 TiO₂ | - | Visible Light |

| This table summarizes the performance of different photocatalytic systems on Astrazon Orange G and the similar Orange G dye. researchgate.netresearchgate.netnih.govmdpi.comnih.gov |

Titanium Dioxide (TiO2) Based Photocatalysts and Surface Modification Strategies

Kinetic Analysis of Astrazon Orange G Photodegradation

Understanding the kinetics of the photodegradation process is essential for designing and optimizing industrial-scale water treatment reactors. Kinetic models describe the rate at which the dye is degraded and help to elucidate the underlying reaction mechanisms.

The photocatalytic degradation of many organic dyes, including Astrazon Orange G, often follows pseudo-first-order kinetics. This model assumes that the reaction rate is directly proportional to the concentration of the dye. The degradation of Astrazon Orange G using a ZnO photocatalyst has been shown to be well-represented by a first-order equation. researchgate.netresearchgate.netresearchgate.net This finding is consistent with numerous studies on other azo dyes, where the degradation process also fits the pseudo-first-order model. ijcce.ac.irchimicatechnoacta.ruacs.org For example, the degradation of Orange G using a Montmorillonite-Cu₃TiO₅ catalyst was analyzed using a pseudo-first-order kinetic model, which provided a satisfactory fit to the experimental data. mdpi.com The adherence to this kinetic model allows for the calculation of the rate constant (k), a key parameter for comparing the efficiency of different photocatalytic systems.

Application of Pseudo-First-Order Kinetic Models in Degradation Studies

Parametric Optimization of Photocatalytic Processes for Astrazon Orange G Removal

The efficiency of photocatalytic degradation of Astrazon Orange G is contingent on several operational parameters. Optimizing these parameters is crucial for maximizing the removal efficiency and making the process economically viable.

Influence of Solution pH on Degradation Efficiency

The pH of the solution is a critical factor that influences the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting the adsorption and subsequent degradation of Astrazon Orange G. For cationic dyes like Astrazon Orange G, the surface of many photocatalysts, such as ZnO and TiO2, becomes negatively charged at higher pH values, which can enhance the electrostatic attraction between the catalyst and the dye.

However, the optimal pH for degradation can vary depending on the specific photocatalyst and reaction conditions. For the photocatalytic degradation of Orange G using TiO2 mixed with chromium oxide, degradation was more favorable in acidic conditions compared to basic conditions. researchgate.net Conversely, for the photocatalytic degradation of Orange G using TiO2, an alkaline pH was found to be more favorable. nih.gov In another study on the photocatalytic degradation of Astrazon Orange G using ZnO, the optimal pH was determined to be 6. researchgate.netresearchgate.net The adsorption of Astrazon dye onto granular activated carbon showed an increase in capacity with pH from 3.0 to 7.0, while for a gAC/SiO2 composite, the maximum adsorption was observed at acidic pH < 7. core.ac.uk

Impact of Initial Astrazon Orange G Concentration

The initial concentration of the dye plays a significant role in the degradation kinetics. Generally, at low dye concentrations, the degradation rate increases with an increase in concentration due to the availability of more dye molecules for reaction. However, at higher concentrations, the degradation rate may decrease. This is because a higher concentration of dye molecules can absorb a significant amount of light, which reduces the light penetration to the photocatalyst surface, thereby decreasing the generation of reactive oxygen species.

Studies on the photocatalytic degradation of various dyes have shown that as the initial dye concentration increases, the percentage of degradation decreases. For instance, in the degradation of metanil yellow and orange II using iron oxide nanoparticles, the degradation percentage decreased as the initial dye concentration increased. acs.org Similarly, for the photocatalytic degradation of Astrazon Orange G using ZnO, an optimal initial concentration was identified. researchgate.netresearchgate.net The adsorption capacity of various adsorbents for Astrazon Orange G also increases with the initial dye concentration until a saturation point is reached. nih.govmdpi.com

Role of Photocatalyst Loading and Surface Area

The amount of photocatalyst, or its loading, is another crucial parameter. An increase in the photocatalyst loading generally leads to an increase in the number of active sites available for dye adsorption and degradation, resulting in a higher degradation rate. However, beyond a certain optimal loading, the degradation rate may decrease due to light scattering and agglomeration of catalyst particles, which reduces the effective surface area and light penetration.

Research has shown that there is an optimal catalyst loading for the degradation of various dyes. For the photocatalytic degradation of Astrazon Orange G using ZnO, an optimal catalyst amount of 4 g dm⁻³ was determined. researchgate.netresearchgate.net In the degradation of metanil yellow and orange II, the degradation percentage increased as the catalyst loading was increased from 2 to 8 mg/L. acs.org The specific surface area of the photocatalyst is also a key factor, with a larger surface area generally leading to higher photocatalytic activity due to more available active sites.

Utilization of Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a statistical and mathematical tool used to optimize processes by evaluating the effects of several independent variables on a response. In the context of Astrazon Orange G degradation, RSM has been effectively used to investigate the interactive effects of various parameters and to determine the optimal conditions for maximum removal efficiency. researchgate.netresearchgate.net

For instance, RSM based on a Central Composite Design (CCD) has been used to model and optimize the photodegradation of dyes, considering variables such as solution pH, initial dye concentration, and irradiation time. chimicatechnoacta.ru This approach allows for the development of a quadratic model to predict the degradation efficiency and identify the optimal operational parameters. chimicatechnoacta.rux-mol.net Studies have successfully applied RSM to optimize the photocatalytic degradation of Astrazon Orange G using ZnO, leading to the determination of the best conditions for dye and TOC removal. researchgate.netresearchgate.net

Effects of Light Source Characteristics and Irradiation Time

The characteristics of the light source, including its wavelength and intensity, as well as the duration of irradiation, are fundamental to the photocatalytic process. The efficiency of a photocatalyst is dependent on its ability to absorb light of a particular wavelength to generate electron-hole pairs. For instance, ZnO and TiO2 are wide-bandgap semiconductors that are typically activated by UV light. mdpi.com

The duration of irradiation directly influences the extent of degradation. Generally, the degradation percentage increases with an increase in irradiation time until the dye is completely mineralized or a steady state is reached. researchgate.net Studies have shown that the photocatalytic efficiency is not only dependent on the total irradiation but also on the specific type of radiation (e.g., UV-A, UV-B, Vis). mdpi.com For the photocatalytic degradation of Orange G, complete degradation was achieved after a specific irradiation time under solar light. nih.gov The combination of different light sources can also enhance photocatalytic efficiency. mdpi.com

Data Tables

Table 1: Optimal Conditions for Astrazon Orange G Degradation using ZnO Photocatalyst. researchgate.netresearchgate.net

| Parameter | Optimal Value |

| Dye Concentration | 200 mg dm⁻³ |

| Catalyst Amount | 4 g dm⁻³ |

| pH | 6 |

| Temperature | 40 °C |

| Rate of Airflow | 0.2 dm³ min⁻¹ |

| TOC Removal Efficiency (at 75 min) | 54.7% |

| Dye Removal Efficiency (at 75 min) | 97.9% |

| Activation Energy | 4.28 kJ mol⁻¹ |

Table 2: Comparison of Kinetic Models for Adsorption of Astrazon Dyes.

| Adsorbent | Dye | Best Fit Kinetic Model | Reference |

| Natural Moroccan Phosphate (B84403) Rock | Astrazon Orange G | Pseudo-second order | researchgate.net |

| Clay | Astrazon Red | Pseudo-second order | nih.gov |

| Clay | Astrazon Blue | Pseudo-second order | nih.gov |

| PET Waste | Orange G | Pseudo-second order | deswater.com |

| Granular Activated Carbon (gAC) | Astrazon Pink FG | Pseudo-second order | core.ac.uk |

| gAC/SiO2 Composite | Astrazon Pink FG | Pseudo-first order | core.ac.uk |

Investigation of Inorganic Anion and Salt Effects on Photocatalysis

The efficiency of photocatalytic degradation of organic dyes like Astrazon Orange G can be significantly influenced by the presence of inorganic anions and salts in the water. Studies have shown that the photocatalytic activity of titanium dioxide (TiO2) is considerably retarded in the presence of common inorganic anions. acs.org This is because negatively charged anions can be scavenged by the positively charged holes (h+) generated on the TiO2 surface during photocatalysis, thereby inhibiting the degradation process. acs.org

However, the effect of these anions can be different when a modified photocatalyst, such as silver-loaded TiO2 (Ag-TiO2), is used. In many cases, the presence of inorganic anions did not affect or even promoted the photocatalytic degradation of Astrazon Orange G with Ag-TiO2. acs.org This suggests that modifying the photocatalyst can mitigate the inhibitory effects of certain ions.

The concentration of these inorganic ions also plays a crucial role. For instance, in the photocatalytic degradation of methyl orange, another azo dye, chloride (Cl-), was found to be the most effective anion in altering the photocatalytic activity of nano-sized TiO2. nih.gov A negative correlation was observed between the concentrations of nitrate (B79036) (NO3-) and chloride ions and the degradation rate. nih.gov Conversely, carbonate (CO32-) and sulfate (B86663) (SO42-) ions showed a dual effect: at low concentrations, they enhanced photocatalytic activity, while at higher concentrations, they inhibited it. nih.gov

Identification and Characterization of Astrazon Orange G Degradation Intermediates

The complete mineralization of azo dyes like Astrazon Orange G into harmless inorganic substances such as nitrate and sulfate ions is the ultimate goal of photocatalytic degradation. researchgate.net During this process, several intermediate organic compounds are formed. The identification and characterization of these intermediates are crucial for understanding the degradation pathway and ensuring the final effluent is non-toxic.

Research on the photocatalytic degradation of the azo dye Acid Orange 7, which is structurally similar to Astrazon Orange G, revealed the formation of low molecular weight organic acids as final products before complete mineralization. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis spectroscopy, and Ion Chromatography are employed to identify these temporal intermediates. researchgate.net While specific studies identifying the exact degradation intermediates of Astrazon Orange G are not detailed in the provided results, the general pathway for azo dyes involves the breakdown of the azo bond, leading to the formation of aromatic amines and other smaller organic molecules, which are then further oxidized.

Adsorptive Removal of Astrazon Orange G from Contaminated Waters

Adsorption is a widely studied and effective method for removing dyes from wastewater due to its high efficiency and operational simplicity. The key to this process is the adsorbent material.

Development and Characterization of Novel Adsorbent Materials

Application of Natural Materials as Adsorbents (e.g., Phosphate Rock, Clay)

Natural materials are attractive as adsorbents due to their low cost and abundance. Moroccan phosphate rock has been investigated as a potential adsorbent for Astrazon Orange G. researchgate.netx-mol.net Studies have shown a high removal yield of up to 98.8%. researchgate.net The adsorption process is fast, spontaneous, and follows a pseudo-second-order kinetic model, with the Langmuir isotherm model providing the best fit for the experimental data. researchgate.net Characterization of the phosphate rock using techniques like SEM, FTIR, TGA, and BET surface area measurements helps in understanding the adsorption mechanism. researchgate.netx-mol.net In fixed-bed column studies, the maximum adsorption capacity of Moroccan Phosphate Rock for Astrazon Orange G varied from 1.44 to 3.00 mg/g. x-mol.net

Natural clay from Fez, Morocco, has also been tested for the removal of basic dyes like Astrazon Blue BG and Astrazon Yellow 7GLL, which are chemically similar to Astrazon Orange G. medjchem.com The clay demonstrated a high maximum monolayer adsorption capacity, suggesting it could be an effective and inexpensive adsorbent for textile dyes. medjchem.com

Interactive Data Table: Adsorption Capacities of Natural Materials for Astrazon Orange G

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |

| Moroccan Phosphate Rock | 1.44 - 3.00 | Pseudo-second order | Langmuir | x-mol.net |

| Natural Moroccan Clay | Not specified for AOG | Pseudo-second order | Langmuir | medjchem.com |

Valorization of Waste Biomass and Polymeric Materials for Adsorption (e.g., PET Waste, Pine Cone Derivatives)

Transforming waste materials into valuable adsorbents is a sustainable approach to wastewater treatment. Polyethylene terephthalate (B1205515) (PET) waste has been explored as a low-cost adsorbent for Orange G dye. deswater.comresearchgate.net While untreated PET has a relatively low adsorption capacity, chemical activation with sodium hydroxide (B78521) (NaOH) can significantly increase its efficiency by creating new active sites on the adsorbent surface. deswater.comresearchgate.net The adsorption process using activated PET waste follows a pseudo-second-order kinetic model and is best described by the Langmuir isotherm. deswater.comresearchgate.net

Pine cones, another abundant agricultural by-product, have also been investigated for dye removal. When coated with polyaniline (PANI), pine cones become effective adsorbents for direct orange 26 dye. The adsorption efficiency is influenced by factors such as pH and temperature, with maximum removal observed at a lower pH.

Interactive Data Table: Performance of Waste-Derived Adsorbents for Orange Dyes

| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Activated PET Waste | Orange G | >6.9961 | Not specified | deswater.comresearchgate.net |

| Polyaniline Coated Pine Cone | Direct Orange 26 | 22.9 | 3.83 |

Synthesis and Evaluation of Carbon-Based and Hybrid Adsorbents

Carbon-based adsorbents, such as activated carbon, are highly effective for dye removal due to their large surface area and porous structure. researchgate.netnih.gov Activated carbon derived from the pods of Thespesia populnea has been successfully used for the adsorptive removal of Orange G dye. researchgate.net The adsorption process is well-described by both Freundlich and Langmuir isotherms and follows pseudo-second-order kinetics. researchgate.net

Hybrid adsorbent materials are also being developed to enhance performance. For instance, a composite of graphene aerogel and cadmium-doped TiO2 has been synthesized for the photocatalytic degradation of various organic dyes, including Orange G. nih.gov This indicates a promising area of research where adsorption and photocatalysis are combined in a single material for more efficient remediation.

Adsorption Isotherm Modeling for Astrazon Orange G

Adsorption isotherm models are fundamental in describing the equilibrium relationship between the amount of dye adsorbed onto a material and the concentration of the dye remaining in the solution at a constant temperature. These models provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. For Astrazon Orange G, various isotherm models, including Langmuir, Freundlich, and Temkin, have been employed to analyze experimental data.

The Langmuir isotherm model presupposes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. arabjchem.org It assumes that all adsorption sites are identical and energetically equivalent, and there is no interaction between adsorbed molecules. arabjchem.orgmdpi.com The model is often used to determine the maximum adsorption capacity of an adsorbent.

Research on the adsorption of Astrazon Orange G (AOG) onto natural Moroccan phosphate rock indicated that the Langmuir model provided a better fit to the experimental data compared to the Freundlich and Temkin models. researchgate.net This suggests that the adsorption process is characterized by the formation of a monolayer of the dye on the surface of the phosphate rock. researchgate.net Similarly, studies on other Astrazon dyes, such as Astrazon Red and Astrazon Blue, have also shown that the Langmuir isotherm effectively describes the adsorption equilibrium, indicating monolayer coverage on the adsorbent surface. nih.govscielo.br The high correlation coefficients (R²) obtained in these studies for the Langmuir model confirm its applicability. scielo.br

The key parameters of the Langmuir model are:

qₘ (mg/g): The maximum monolayer adsorption capacity, representing the total number of active sites available for adsorption.

Kₗ (L/mg): The Langmuir constant, which is related to the affinity of the binding sites and the energy of adsorption. mdpi.com

Table 1: Langmuir Isotherm Parameters for Astrazon Dyes on Various Adsorbents

| Dye Name | Adsorbent | qₘ (mg/g) | Kₗ (L/mg) | R² | Reference |

|---|---|---|---|---|---|

| Astrazon Orange G | Moroccan Phosphate Rock | - | - | Better fit than Freundlich | researchgate.net |

| Astrazon Blue FGRL | Waste Mine Clay | 191.75 | 0.0138 | 0.981 | scispace.com |

| Astrazon Pink FG | Granular Carbon (gAC) | 185.59 (µmol/g) | - | Good fit | core.ac.uk |

| Astrazon Pink FG | gAC/SiO₂ Composite | 256.02 (µmol/g) | - | Good fit | core.ac.uk |

| Astrazon Red | Natural Clay | 90.9 | 0.44 | 0.999 | nih.govfrontiersin.org |

| Astrazon Blue | Natural Clay | 125 | 0.17 | 0.998 | nih.govfrontiersin.org |

| Astrazon Red Violet 3RN | Montmorillonite Clay | 526.149 | - | 0.9901 | scielo.br |

Data not always available for all parameters in all studies.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.com Unlike the Langmuir model, it does not assume monolayer coverage and is suitable for describing multilayer adsorption.

While the Langmuir model often provides a better fit for Astrazon dyes, the Freundlich model is also frequently used for comparison. researchgate.netscispace.com In some cases, such as the adsorption of Astrazon Blue FGRL on waste mine clay, the Freundlich model also shows a high correlation coefficient, suggesting that both homogeneous and heterogeneous surface adsorption mechanisms may be involved. scispace.com

The key parameters of the Freundlich model are:

Kբ (L/g): The Freundlich constant, related to the adsorption capacity of the adsorbent. scispace.com

1/n: The heterogeneity factor or adsorption intensity. A value of 1/n between 0 and 1 indicates favorable adsorption. scispace.com

Table 2: Freundlich Isotherm Parameters for Astrazon Dyes on Various Adsorbents

| Dye Name | Adsorbent | Kբ (L/g) | 1/n | R² | Reference |

|---|---|---|---|---|---|

| Astrazon Orange G | Moroccan Phosphate Rock | - | - | Less applicable than Langmuir | researchgate.net |

| Astrazon Blue FGRL | Waste Mine Clay | 10.9281 | 0.4890 | 0.997 | scispace.com |

| Astrazon Red | Natural Clay | 34.5 | 0.25 | 0.978 | nih.gov |

| Astrazon Blue | Natural Clay | 22.1 | 0.38 | 0.987 | nih.gov |

| Astrazon Red Violet 3RN | Montmorillonite Clay | - | - | 0.9413 | scielo.br |

Data not always available for all parameters in all studies.

The Temkin isotherm model considers the effects of adsorbate-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. arabjchem.orgscispace.com This model is characterized by a uniform distribution of binding energies up to a maximum value. scispace.com

The Temkin model has been applied to the adsorption of various Astrazon dyes. nih.govscispace.com For Astrazon Blue FGRL adsorption on waste clay, the model was considered applicable, suggesting that adsorbate-adsorbent interactions lead to a reduction in the heat of adsorption as the surface coverage increases. scispace.com Other models, such as the Redlich-Peterson isotherm, which combines elements of both Langmuir and Freundlich models, have also been found to fit well for the adsorption of Astrazon Red and Blue on natural clay. nih.govfrontiersin.org

The key parameters of the Temkin model are:

Aₜ (L/g): The Temkin isotherm equilibrium binding constant. arabjchem.org

bₜ (kJ/mol): A constant related to the heat of sorption. scispace.com

Table 3: Temkin Isotherm Parameters for Astrazon Dyes on Various Adsorbents

| Dye Name | Adsorbent | Aₜ (L/g) | bₜ (kJ/mol) | R² | Reference |

|---|---|---|---|---|---|

| Astrazon Orange G | Moroccan Phosphate Rock | - | - | Less applicable than Langmuir | researchgate.net |

| Astrazon Blue FGRL | Waste Mine Clay | 0.66 (as Kᴛ) | 96.90 | 0.953 | scispace.com |

| Astrazon Red | Natural Clay | 2.66 (as aT) | 14.18 (as Kᴛ) | 0.989 | nih.gov |

| Astrazon Blue | Natural Clay | 0.204 (as B) | 1.13 (as A) | 0.998 | nih.gov |

| Astrazon Red Violet 3RN | Montmorillonite Clay | - | - | 0.8290 | scielo.br |

Note: The parameters for the Temkin model are sometimes reported with different symbols (e.g., Kᴛ, aT, A, B) across different studies, reflecting variations in the linearized form of the equation.

Evaluation of Freundlich Isotherm Applicability

Adsorption Kinetic Studies of Astrazon Orange G

Adsorption kinetic studies are crucial for understanding the rate of dye uptake and the mechanism controlling the adsorption process. These studies provide information on the time required to reach equilibrium and help identify the rate-limiting step, such as mass transfer or chemical reaction.

The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.netbioline.org.br It is generally more applicable during the initial stages of adsorption. However, for the adsorption of Astrazon Orange G and other related dyes, this model often shows a poorer fit to the experimental data compared to the pseudo-second-order model. researchgate.netdeswater.com For instance, in the study of Astrazon Pink FG adsorption, the pseudo-first-order model was found to be less descriptive than the pseudo-second-order model, as indicated by lower correlation coefficient values. core.ac.uk

The pseudo-second-order kinetic model is widely used and often provides the best correlation for the adsorption of dyes from aqueous solutions. nih.govdeswater.com This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scispace.com

Multiple studies have confirmed that the adsorption kinetics of Astrazon Orange G and other Astrazon dyes are well-described by the pseudo-second-order model. researchgate.netnih.govcore.ac.uk For the adsorption of Astrazon Orange G on Moroccan phosphate rock, the kinetics were successfully described by a pseudo-second-order model. researchgate.net Similarly, the adsorption of Orange G on PET waste showed a much higher regression coefficient for the pseudo-second-order model (0.9996) compared to the pseudo-first-order model (0.7942). deswater.com This indicates that the adsorption process is likely controlled by chemical adsorption. scispace.comdeswater.com

The key parameters of the pseudo-second-order model are:

k₂ (g/mg·min): The rate constant of pseudo-second-order adsorption.

qₑ (mg/g): The amount of dye adsorbed at equilibrium.

Table 4: Pseudo-Second-Order Kinetic Parameters for Astrazon and Orange G Dyes

| Dye Name | Adsorbent | k₂ (g/mg·min) | qₑ (exp, mg/g) | qₑ (calc, mg/g) | R² | Reference |

|---|---|---|---|---|---|---|

| Astrazon Orange G | Moroccan Phosphate Rock | - | - | - | Good fit | researchgate.net |

| Astrazon Red | Natural Clay | 0.004 | 49.5 | 50.5 | >0.999 | nih.gov |

| Astrazon Blue | Natural Clay | 0.002 | 61.3 | 62.1 | >0.999 | nih.gov |

| Orange G | PET Waste | - | 4.6954 | 4.7161 | 0.9996 | deswater.com |

Data not always available for all parameters in all studies. 'exp' refers to experimental and 'calc' to calculated values.

Pseudo-First-Order Kinetic Descriptions of Adsorption

Thermodynamic Considerations in Astrazon Orange G Adsorption

The thermodynamic feasibility and the nature of the adsorption process for Astrazon Orange G can be understood by analyzing key thermodynamic parameters: enthalpy change (ΔH°), Gibbs free energy change (ΔG°), and entropy change (ΔS°). These values reveal whether a process is heat-releasing or heat-absorbing, spontaneous, and whether it leads to an increase or decrease in systemic randomness.

Enthalpy Changes in Adsorption Processes

The change in enthalpy (ΔH°) distinguishes between an exothermic (heat-releasing, negative ΔH°) and an endothermic (heat-absorbing, positive ΔH°) adsorption process. For Astrazon Orange G, its adsorption onto natural Moroccan phosphate rock has been described as a slightly endothermic physical process. researchgate.net This indicates that the adsorption favors higher temperatures.

The nature of the enthalpy change can vary significantly depending on the specific dye and adsorbent material used. For instance, while the adsorption of Astrazon Orange G is endothermic, studies on other Astrazon dyes have reported both endothermic and exothermic behaviors. This highlights that the thermodynamic signature is unique to each specific dye-adsorbent system.

Table 1: Comparative Enthalpy and Entropy Data for Adsorption of Various Astrazon Dyes

| Dye Name | Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Process Nature |

| Astrazon Orange G | Moroccan Phosphate Rock | Positive (Slightly Endothermic) researchgate.net | Positive (Entropically Controlled) researchgate.net | Endothermic |

| Astrazon Pink FG | Granular Carbon-Silica Aerogels | Positive researchgate.net | Not Specified | Endothermic |

| Astrazon Red | Clay | -10.7 frontiersin.orgnih.gov | -13.21 frontiersin.orgnih.gov | Exothermic |

| Astrazon Blue | Clay | -11.65 frontiersin.orgnih.gov | 37.4 frontiersin.orgnih.gov | Exothermic |

| Astrazon Red Violet 3RN | Montmorillonite Clay | 24.003 scielo.br | -53.03 scielo.br | Endothermic |

This table includes data for other Astrazon dyes to illustrate the range of thermodynamic behaviors and is for comparative purposes only.

Gibbs Free Energy and Spontaneity of Adsorption

The Gibbs free energy change (ΔG°) is the definitive measure of the spontaneity of an adsorption process. A negative ΔG° value signifies that the adsorption is thermodynamically favorable and will occur spontaneously. The relationship ΔG° = ΔH° - TΔS° shows that spontaneity is governed by enthalpy, entropy, and temperature.

The adsorption of Astrazon Orange G onto Moroccan phosphate rock is a spontaneous process, confirmed by negative values of ΔG°. researchgate.net For an endothermic process (positive ΔH°), the spontaneity is driven by the entropy term (TΔS°). As the temperature (T) increases, the TΔS° term becomes larger, making the ΔG° value more negative. Consequently, the adsorption of Astrazon Orange G becomes more spontaneous at higher temperatures.

Table 2: Relationship between Thermodynamic Parameters and Spontaneity

| ΔH° | ΔS° | ΔG° | Spontaneity |

| Negative | Positive | Always Negative | Spontaneous at all temperatures. |

| Negative | Negative | Negative at low T | Spontaneous only at temperatures below T = ΔH°/ΔS°. |

| Positive | Positive | Negative at high T | Spontaneous only at temperatures above T = ΔH°/ΔS°. This is characteristic of Astrazon Orange G adsorption. researchgate.net |

| Positive | Negative | Always Positive | Non-spontaneous at all temperatures. |

Entropy Changes and Their Implications

Entropy change (ΔS°) reflects the change in the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° indicates an increase in randomness, which is a driving force for the adsorption process.

Mechanistic Insights into Adsorption Processes

Understanding the adsorption mechanism of Astrazon Orange G involves examining the interactions at the molecular level between the dye and the adsorbent surface. As Astrazon Orange G is a cationic dye, it carries a positive charge in solution, which is a determining factor in its adsorption behavior.

The primary mechanism for the adsorption of Astrazon Orange G is believed to be electrostatic interaction . This involves the attraction between the positively charged cationic dye molecules and negatively charged sites on the adsorbent surface. Materials like natural phosphate rock possess such negatively charged surfaces, making them effective for binding cationic dyes like Astrazon Orange G. researchgate.net

Further mechanistic insights are provided by isotherm models. The adsorption of Astrazon Orange G onto Moroccan phosphate rock was found to be well-described by the Langmuir isotherm model . researchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a single layer (monolayer) of dye molecules. This suggests a relatively uniform surface and limited interaction between the adsorbed dye molecules.

The thermodynamic data provide a deeper understanding of the mechanistic steps:

Desolvation: An initial energy input is required to remove water molecules surrounding the cationic dye ion in solution and those solvating the adsorbent surface. This step is endothermic and corresponds to the positive ΔH° value.

Adsorption: The desolvated dye molecule then adsorbs onto the active site of the adsorbent, primarily through electrostatic forces.

Increased Entropy: The release of the water molecules from the ordered solvation shells into the bulk solution results in a significant increase in the system's randomness, or entropy (positive ΔS°).

Analytical Methodologies and Characterization Techniques Applied to Astrazon Orange G

Spectroscopic Characterization of Astrazon Orange G and its Derivatives

Spectroscopic methods are fundamental in the analysis of Astrazon Orange G, offering non-destructive and highly sensitive means of investigation.

UV-Visible spectrophotometry is a primary technique for the quantitative determination of Astrazon Orange G in various matrices. The method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum. Astrazon Orange G exhibits a characteristic absorbance peak at approximately 492 nm. aatbio.com This property allows for its concentration to be determined in solutions using the Beer-Lambert law, which correlates absorbance with concentration.

The technique is widely used to monitor the progress of reactions involving Astrazon Orange G, such as in adsorption studies where the decrease in dye concentration in a solution over time is measured. frontiersin.orgscienceasia.org For instance, in studies investigating the removal of the dye from aqueous solutions, UV-Vis spectrophotometry is employed to calculate the amount of dye adsorbed by a material by measuring the initial and final concentrations in the supernatant. frontiersin.org

Table 1: Application of UV-Visible Spectrophotometry in Astrazon Orange G Analysis

| Application | Wavelength (λmax) | Matrix | Reference |

| Quantification | 492 nm | Aqueous Solution | aatbio.com |

| Adsorption Monitoring | 531 nm (for Astrazon Red, similar cationic dye) | Aqueous Solution | frontiersin.org |

| Binary Dye Mixture Analysis | 400-700 nm (spectral range) | Aqueous Solution | scienceasia.org |

This table is interactive. Click on the headers to sort the data.

A recent study developed a cloud-point extraction procedure for the preconcentration and determination of ultra-trace amounts of arsenic species using a ternary complex with Astrazon Orange G, with measurements carried out by spectrophotometry. nih.gov This highlights the versatility of UV-Visible spectrophotometry in indirect analytical applications involving this dye.

Fluorescence spectroscopy provides deep insights into the photophysical properties of Astrazon Orange G. This technique measures the fluorescence emission of a sample after excitation with light of a specific wavelength. Astrazon Orange G, also known as Basic Orange 21, is recognized as a molecular rotor probe, meaning its fluorescence quantum yield is highly sensitive to the viscosity of its environment. researchgate.net

This property is crucial in understanding the dye's behavior in different media and its potential applications as a fluorescent sensor. researchgate.net The photophysics of Astrazon Orange dyes, including their isomerization processes in excited states, have been studied to understand their efficiency in applications like free radical photopolymerization. researchgate.net The study of its fluorescence lifetime and quantum yield in various solvents helps to elucidate the radiative and non-radiative decay pathways of the excited state. nih.gov

Table 2: Photophysical Properties of Related Dyes Investigated by Fluorescence Spectroscopy

| Dye | Property Investigated | Key Finding | Reference |

| Methyl Orange (Azo Dye) | Solvent-dependent fluorescence | Strong solute-solvent interaction, with fluorescence quantum yield decreasing in protonated solvents. nih.gov | nih.gov |

| BOAHY Dyes | Aggregation-induced emission | Dyes are weakly fluorescent in solution but intensely fluorescent in the solid state. scispace.com | scispace.com |

This table is interactive. Click on the headers to sort the data.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in the structural elucidation of Astrazon Orange G and its transformation products. FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

In studies involving the adsorption of Astrazon Orange G onto materials like natural Moroccan phosphate (B84403) rock, FTIR is used to characterize the adsorbent before and after dye uptake. x-mol.netresearchgate.net By comparing the spectra, researchers can identify the functional groups on the adsorbent's surface that are involved in the binding of the dye. researchgate.net Similarly, when studying the degradation or transformation of the dye, FTIR can reveal changes in its chemical structure, such as the breaking of azo bonds or the formation of new functional groups. rsc.orgcambridge.org For example, in the plasma treatment of polylactic acid fabric for enhanced dyeing, FTIR was used to identify the formation of new amide bonds. rsc.org

Fluorescence Spectroscopy in Photophysical Investigations

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray ionization-ion trap mass spectrometry (ESI-MSn) is a key technique for studying the fragmentation pathways of Astrazon Orange G. xml-journal.netresearchgate.netcpsjournals.cn In this method, the dye is ionized, typically forming a positive ion, and then subjected to multiple stages of fragmentation (MSn). By analyzing the resulting fragment ions, the structure of the parent molecule can be deduced.

Studies have shown that a common fragmentation pathway for Astrazon Orange G and similar basic dyes involves the elimination of methyl (·CH3) and ethyl (·CH2CH3) radicals. xml-journal.netresearchgate.net The analysis of these fragmentation patterns provides a theoretical basis for the rapid identification and structural analysis of basic dyes. xml-journal.net This technique has been successfully applied to investigate the fragmentation of Astrazon Orange G, Astrazon Orange R, and Rhodamine B, revealing common fragmentation behaviors among these compounds. xml-journal.netresearchgate.net

High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular weight of Astrazon Orange G and its byproducts. fda.gov.tw Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. fda.gov.twjfda-online.com

HRMS, often coupled with liquid chromatography (LC), is used for the comprehensive detection of additives, including Astrazon Orange G, in complex samples like food. fda.gov.twjfda-online.com A study utilizing a Q Exactive mass spectrometer with a resolution of 70,000 FWHM demonstrated the capability of HRMS to accurately identify a wide range of compounds. fda.gov.tw The high resolving power of the instrument allows for better separation of analyte signals from background noise, leading to more reliable identification. fda.gov.tw

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-MSn) for Structural Deduction

Chromatographic Separations in Astrazon Orange G Analysis

Chromatographic techniques are fundamental to the separation and quantification of Astrazon Orange G from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of alkali orange dyestuffs, including Astrazon Orange G (AOG). mat-test.com This technique is adept at separating complex mixtures, making it ideal for determining the presence and quantity of AOG in diverse samples like foodstuffs, where it may be used as an illicit colorant. mat-test.comcabidigitallibrary.org

A typical HPLC method for the determination of Astrazon Orange G, alongside other alkali orange dyes like Chrysoidine G (CDG) and Astrazon Orange R (AOR), involves extraction from the sample matrix followed by chromatographic separation. mat-test.com For instance, a homogenized sample can be extracted using absolute alcohol, with the extract then evaporated and reconstituted in the mobile phase. mat-test.com The separation is commonly achieved on a C18 column, which is a type of reversed-phase column. mat-test.comcabidigitallibrary.org

The mobile phase composition is critical for achieving good separation. A mixture of an ammonium (B1175870) acetate (B1210297) solution and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often employed in a gradient or isocratic elution mode. mat-test.comcabidigitallibrary.org For example, a mobile phase consisting of 0.02 mol·L-1 ammonium acetate solution and methanol (39:61, v/v) has been successfully used. mat-test.com Detection is typically carried out using a diode array detector (DAD), with Astrazon Orange G being monitored at its maximum absorption wavelength, which is around 480-485 nm. mat-test.comcabidigitallibrary.org

The performance of such HPLC methods is characterized by several key parameters. Linearity is often observed in the concentration range of 0.50 to 20.0 mg·L-1. mat-test.com The detection limit, a measure of the smallest amount of analyte that can be reliably detected, is reported to be as low as 0.10 mg·L-1. mat-test.com Furthermore, these methods demonstrate good recovery and precision, with average recoveries for AOG being around 93.6% and relative standard deviations (RSDs) for replicate measurements being less than 2%. mat-test.com

Table 1: HPLC Method Parameters for Astrazon Orange G Analysis

| Parameter | Value | Reference |

| Column | Agilent C18 | mat-test.com |

| Mobile Phase | 0.02 mol·L⁻¹ NH₄OAc / Methanol (39:61) | mat-test.com |

| Detector | Diode Array Detector (DAD) | mat-test.com |

| Detection Wavelength | 480 nm | mat-test.com |

| Linearity Range | 0.50 - 20.0 mg·L⁻¹ | mat-test.com |

| Detection Limit | 0.10 mg·L⁻¹ | mat-test.com |

| Average Recovery | 93.6% | mat-test.com |

| Precision (RSD) | < 2% (n=6) | mat-test.com |

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Characterization

For a more comprehensive characterization of Astrazon Orange G and other industrial dyes, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry, allowing for both quantification and structural confirmation of the analyte. lcms.czshimadzu.comlcms.czlabrulez.commdpi.comresearchgate.net

In the analysis of basic industrial dyes like Astrazon Orange G, a sample is first extracted and purified, often using solid-phase extraction (SPE) with a column like Oasis WCX. lcms.cz The extract is then injected into the LC-MS system. The chromatographic separation is typically performed on a reversed-phase column, such as a Shim-pack XR-ODSII, using a gradient elution. lcms.cz For basic dyes, a common mobile phase consists of an aqueous component, like 5 mmol/L ammonium acetate, and an organic component, such as acetonitrile with 0.1% formic acid. lcms.cz

The mass spectrometer, often a tandem or high-resolution instrument like an ion trap time-of-flight (IT-TOF) or a triple quadrupole (MS/MS) system, provides detailed information about the mass-to-charge ratio of the parent ion and its fragments (MSn). lcms.czshimadzu.com This fragmentation pattern serves as a chemical fingerprint, enabling unambiguous identification of the dye. lcms.cz The external standard method is typically used for quantification. lcms.cz

LC-MS methods for basic dyes, including Astrazon Orange G, have demonstrated excellent performance. They exhibit good linearity with correlation coefficients (r) greater than 0.99. lcms.cz The relative standard deviations are generally low, often less than 9%, indicating high precision. lcms.cz The average recoveries for basic dyes across different concentration levels have been reported to be in the range of 65.3% to 119.2%. lcms.cz

Advanced Analytical Applications Employing Astrazon Orange G

Beyond its analysis, Astrazon Orange G itself can be utilized as a reagent in advanced analytical methodologies for the determination of other substances.

Utilization in Spectrophotometric Cloud Point Extraction Methodologies

Astrazon Orange G has been employed in a novel cloud-point extraction (CPE) procedure for the spectrophotometric determination of ultra-trace amounts of arsenic species. nih.gov This technique is based on the formation of a selective ternary complex between the arsenate ion (As(V)), Astrazon Orange G (AOG+), and a non-ionic surfactant, Triton X-114, in the presence of tartaric acid at a pH of 4.0. nih.gov

The principle of CPE relies on the property of certain surfactants in aqueous solutions to form micelles and become turbid when heated or when the concentration of an electrolyte is increased, a phenomenon known as the cloud point. scispace.comscielo.brnih.govuobaghdad.edu.iq The analyte, in this case, the As(V)-AOG+ complex, is entrapped in the surfactant-rich phase, which can then be separated from the aqueous phase by centrifugation. scispace.comscielo.br This process effectively preconcentrates the analyte, significantly enhancing the sensitivity of the subsequent spectrophotometric measurement. nih.gov

The developed CPE method for arsenic determination using Astrazon Orange G has shown impressive analytical performance. nih.gov A preconcentration factor of 200 has been achieved, with a linear calibration curve in the range of 3.0-160 ng/mL. nih.gov The limit of detection is as low as 0.88 ng/mL, with a molar absorptivity of 4.38 × 10^5 L/mol cm and a Sandell sensitivity of 0.018 ng cm-2. nih.gov The accuracy of this method has been validated by comparing the results with those obtained from Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), with no significant differences found. nih.gov

Extraction with Deep Eutectic Solvents for Analytical Purposes

Deep eutectic solvents (DESs) have emerged as green and efficient alternatives to conventional organic solvents for the extraction of various compounds, including dyes like Astrazon Orange G. researchgate.netnih.govresearchgate.netmdpi.commdpi.comresearchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point lower than that of the individual components. ajgreenchem.com

An ultrasonic-assisted extraction method using a choline chloride-based DES has been developed for the extraction of Astrazon Orange G, along with Chrysoidine G and Astrazon Orange R, from food samples. researchgate.netnih.gov The efficiency of the extraction is influenced by several parameters, including the type of DES, the molar ratio of the HBA to the HBD, the sample-to-solvent ratio, the extraction time, and the temperature. nih.gov

For the extraction of Astrazon Orange G, optimal conditions have been identified as a ChCl/HBD ratio of 1:2 (v/v), a sample/DES ratio of 1:10 (g/mL), an extraction time of 20 minutes, and an extraction temperature of 50°C. nih.gov Under these optimized conditions, the method exhibits a limit of detection of 0.06 µg/mL for Astrazon Orange G. nih.gov The relative standard deviations are in the range of 1.2-2.1%, and the recoveries are between 80.2% and 105.0%. nih.gov These findings demonstrate that DESs are promising extraction solvents for the analysis of Astrazon Orange G in various matrices. researchgate.netnih.gov

Table 2: Optimized Parameters for DES Extraction of Astrazon Orange G

| Parameter | Optimal Value | Reference |

| DES Composition | Choline Chloride / Hydrogen Bond Donor | nih.gov |

| ChCl/HBD Ratio | 1:2 (v/v) | nih.gov |

| Sample/DES Ratio | 1:10 (g/mL) | nih.gov |

| Extraction Time | 20 min | nih.gov |

| Extraction Temperature | 50°C | nih.gov |

| Limit of Detection (AOG) | 0.06 µg/mL | nih.gov |

| Recovery | 80.2 - 105.0% | nih.gov |

| Precision (RSD) | 1.2 - 2.1% | nih.gov |

Computational and Theoretical Studies on Astrazon Orange G

Molecular Modeling and Simulation of Astrazon Orange G Structure and Interactions

Molecular modeling and simulation are essential for visualizing the three-dimensional structure of Astrazon Orange G and predicting how it interacts with its environment, such as solvent molecules or solid surfaces. These computational techniques are particularly valuable in environmental science for studying the adsorption of dyes onto various materials for wastewater treatment.

Research has utilized modeling to understand the removal of Astrazon Orange G (AOG) from aqueous solutions using adsorbents like natural Moroccan Phosphate (B84403) Rock (MPR). x-mol.net Simulations of the adsorption process in a fixed-bed column help in analyzing the influence of various operational parameters. x-mol.net Dynamic models are applied to experimental data to understand the performance and mechanisms of adsorption.

Key parameters investigated through these models include:

Initial Dye Concentration: How the starting amount of AOG affects adsorption capacity. x-mol.net

Flow Rate: The speed at which the dye solution passes through the adsorbent, which influences contact time and diffusion. x-mol.net

Bed Height: The amount of adsorbent material, which impacts the total surface area available for interaction. x-mol.net

These simulations, often validated against experimental breakthrough curves, reveal the efficiency of the adsorption process and can elucidate the underlying interactions, such as weak intraparticle forces and surface diffusion, that govern the binding of the dye to the adsorbent. x-mol.net

| Parameter | Typical Range Studied | Significance in Modeling |

|---|---|---|

| Initial AOG Concentration | 10–39 mg L⁻¹ | Determines the concentration gradient driving the mass transfer of the dye to the adsorbent surface. x-mol.net |

| Flow Rate | 5–30 mL min⁻¹ | Affects the residence time of the dye in the column and the development of the mass transfer zone. x-mol.net |

| Adsorbent Bed Height | 3.8–15 cm | Correlates with the adsorbent quantity and the overall capacity of the system for dye removal. x-mol.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. acs.org By calculating the distribution of electrons within the Astrazon Orange G molecule, DFT provides fundamental insights into its chemical behavior. acs.org

DFT calculations are used to determine the optimized molecular geometry, corresponding to the most stable arrangement of atoms. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. acs.org Studies on similar azo dyes demonstrate that these calculations are crucial for understanding their stability, color (electronic transitions), and interaction potential. acs.orgnih.gov

Key electronic properties calculated via DFT include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions. The energy difference between them (the HOMO-LUMO gap) relates to the molecule's excitability and color. acs.org

Ionization Potential and Electron Affinity: These values indicate the energy required to remove an electron and the energy released when an electron is added, respectively, defining the molecule's ability to participate in redox reactions.

| Property/Descriptor | Significance for Astrazon Orange G |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates the energy required for electronic excitation, correlating with the main absorption wavelength (color). acs.org |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; harder molecules are typically less reactive. acs.org |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to act as an electron acceptor in a reaction. acs.orgnih.gov |

| Dipole Moment (μ) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. acs.org |

Computational Insights into Photophysical Processes (e.g., Excited State Dynamics, Isomerization)

The interaction of Astrazon Orange G with light is central to its function as a dye. Computational studies, particularly those examining related cyanine (B1664457) dyes, provide deep insights into the photophysical processes that occur after light absorption. rsc.orgresearchgate.net

Upon absorbing a photon, the Astrazon Orange G molecule is promoted to an electronically excited state. The primary pathway for this excited state to return to the ground state is through a non-radiative process involving intramolecular rotation, or isomerization, around the polymethine bridge connecting the two heterocyclic rings. researchgate.netresearchgate.net

The efficiency of this isomerization process is highly dependent on the viscosity of the surrounding medium. rsc.orgresearchgate.net

In low-viscosity solvents (e.g., water, methanol): The rotation is fast and efficient. This provides a rapid pathway for the excited state to decay without emitting light, resulting in very low fluorescence. researchgate.net

In high-viscosity environments (e.g., polymer resins, bound to a substrate): The torsional motion is restricted. This slows down the isomerization process, increasing the lifetime of the excited state. researchgate.netcolab.ws A longer excited-state lifetime makes competing processes, such as fluorescence or photochemical reactions (like initiating polymerization), more probable. researchgate.net

This viscosity-dependent photophysics is a hallmark of Astrazon orange dyes and is described as an isomerization-diffusion-controlled process. researchgate.net

| Photophysical Process | Computational Finding | Consequence |

|---|---|---|

| Light Absorption (Excitation) | Calculation of electronic transitions from the ground state (S₀) to the first excited state (S₁). | Predicts the absorption spectrum, with λₘₐₓ around 490 nm. sigmaaldrich.com |

| Excited State Deactivation | Modeling shows a primary decay channel via torsional motion (isomerization). researchgate.net | This is a fast, non-radiative process that dominates in low-viscosity media. |

| Effect of Viscosity | Simulations demonstrate that hindering isomerization increases the excited-state lifetime. researchgate.netresearchgate.net | Leads to enhanced fluorescence and higher quantum yields for photochemical reactions in viscous environments. |

Theoretical Prediction of Degradation Mechanisms and Adsorption Sites

Computational methods are instrumental in predicting how Astrazon Orange G degrades and identifying the most probable sites for chemical attack or physical adsorption. This information is vital for developing effective remediation technologies.

Degradation Mechanisms: Theoretical studies, particularly using DFT, can model the reaction of Astrazon Orange G with oxidative species like hydroxyl radicals (•OH), which are common in advanced oxidation processes (AOPs) used for wastewater treatment. researchgate.net By calculating the distribution of electron density and local reactivity descriptors (like Fukui functions), researchers can pinpoint the atoms in the dye molecule that are most susceptible to radical attack. researchgate.netresearchgate.net For azo dyes, these sites often include the nitrogen atoms of the azo bond and specific positions on the aromatic rings, leading to the cleavage of the chromophore and subsequent decolorization. researchgate.net

Adsorption Sites: Molecular modeling can predict the preferred orientation and binding sites of Astrazon Orange G on an adsorbent surface. By simulating the interaction energy between the dye and the adsorbent, it is possible to identify the key functional groups responsible for binding. For a cationic dye like Astrazon Orange G, the primary adsorption sites are often driven by:

Electrostatic Interactions: The positively charged nitrogen atom in the heterocyclic system is strongly attracted to negatively charged sites on an adsorbent surface. frontiersin.org

Hydrogen Bonding: The nitrogen and hydrogen atoms within the molecular structure can act as hydrogen bond acceptors and donors.

π-π Interactions: The flat, electron-rich aromatic rings can interact with corresponding aromatic structures on an adsorbent like activated carbon.

| Process | Predicted Active Site(s) | Theoretical Basis | Interaction/Reaction Type |

|---|---|---|---|

| Oxidative Degradation | Aromatic Rings, Nitrogen atoms | DFT calculations of local reactivity and electron density. researchgate.netresearchgate.net | Electrophilic attack by radical species (e.g., •OH). |

| Adsorption (on anionic surface) | Positively charged heterocyclic nitrogen | Molecular modeling of electrostatic potential maps. frontiersin.org | Strong electrostatic attraction. |

| Adsorption (on carbonaceous material) | Benzothiazole and quinoline (B57606) rings | Simulation of intermolecular forces. | π-π stacking interactions. |

Environmental Research and Assessment of Astrazon Orange G

Environmental Fate and Persistence of Astrazon Orange G in Aquatic Systems

Designed for stability against chemical and light degradation, dyes like Astrazon Orange G are highly persistent in natural environments. scbt.com Their presence in water is often visible even at low concentrations, posing aesthetic issues for water bodies. scbt.com The inherent stability that makes them effective for dyeing also means they are not readily biodegradable through aerobic processes. scbt.com

Synthetic dyes, including Astrazon Orange G, contain aromatic rings in their structure, which contributes to their long degradation times and the potential for the formation of toxic byproducts. deswater.com Their low biodegradability and high solubility in water make them hazardous to the environment when released in untreated effluents. deswater.com The discharge of such dyes into aquatic environments can diminish light penetration, which in turn hinders photosynthesis and adversely affects aquatic life. wiserpub.comwiserpub.com

The persistence of these dyes is a significant challenge for conventional wastewater treatment plants. sustainability-directory.com Their resistance to biological degradation means they can pass through these systems and accumulate in the environment. sustainability-directory.com

Research on Ecotoxicological Implications of Astrazon Orange G and its Byproducts

Astrazon Orange G is classified as toxic to aquatic organisms. scbt.com The ecotoxicological effects of dyes and their byproducts are a serious concern, with some having toxic, mutagenic, and carcinogenic properties. wiserpub.comwiserpub.com The breakdown of azo dyes, a class to which many colorants belong, can release aromatic amines, which are known to be carcinogenic. pwr.edu.pl

The toxicity of textile dyes can affect various levels of the food chain. researchgate.net Algae are generally susceptible to dyes, although this can be partly attributed to the inhibition of light at high concentrations. scbt.com The direct toxic effects of the dyes themselves also play a role. scbt.com

Studies on specific dyes provide insight into their potential impacts. For instance, research on Orange G, another azo dye, has highlighted its potential for toxicity. nih.gov While direct ecotoxicological data for all byproducts of Astrazon Orange G degradation is not extensively detailed in the provided results, the general toxicity of dye breakdown products is a recognized issue. bohrium.com

Development and Evaluation of Integrated Wastewater Treatment Strategies

Given the limitations of conventional treatment methods, research has focused on more advanced and integrated approaches to remove dyes like Astrazon Orange G from wastewater. bohrium.comwaterandwastewater.com These strategies often involve a combination of physical, chemical, and biological processes to achieve higher removal efficiencies. rsc.org

Hybrid processes that combine biological treatments with Advanced Oxidation Processes (AOPs) are considered more viable and efficient than individual methods. bohrium.com Biological processes, which can be cost-effective and environmentally friendly, are often used for initial degradation, but may not be sufficient for complete removal of recalcitrant dyes. bohrium.comnih.gov

AOPs, such as ozonation, Fenton reactions (using hydrogen peroxide and iron ions), and photocatalysis, generate highly reactive hydroxyl radicals that can break down complex dye molecules. mdpi.comijcce.ac.ir These processes can significantly improve the biodegradability of the effluent, making it more amenable to subsequent biological treatment. mdpi.com For example, using a photo-Fenton oxidation process after an anaerobic biofilm treatment has been suggested to minimize the required chemical reagents. researchgate.net

Research has shown that combining biological treatment with AOPs can lead to high removal efficiency of both the dye and its byproducts, as well as a reduction in toxicity. researchgate.netnih.gov For instance, a study on the degradation of Orange G found that combining UV radiation with hydrogen peroxide or Fenton's reagent was effective. yu.edu.jo Another study on the complete degradation of Orange G utilized hydrothermal electrolysis, an environmentally friendly process that avoids the use of organic solvents or catalysts. nih.gov

The following table summarizes the removal efficiency of Orange G using different treatment methods:

| Treatment Method | Removal Efficiency | Reference |

| Hydrothermal Electrolysis with Na2CO3 | >99% | nih.gov |

| Photocatalysis with TiO2-ZnO (Sunlight) | 79.60% | wiserpub.comwiserpub.com |

| Adsorption on Moroccan Phosphate (B84403) Rock | 98.8% | researchgate.net |

The scalability and economic viability of wastewater treatment technologies are crucial for their practical application in industries. sustainability-directory.com While advanced methods like AOPs are highly effective, they can be energy-intensive and have higher operational costs. sustainability-directory.comrsc.org

The cost-effectiveness of different treatment strategies varies. For example, adsorption is often considered a cost-effective and straightforward process for dye removal. rsc.orgacademie-sciences.fr However, the cost of adsorbents like activated carbon can be a limiting factor. researchgate.net

However, the economic evaluation of a broader range of treatments for textile wastewater is still an area that requires further research to identify the most techno-economically efficient and sustainable strategies. sustainability-directory.combohrium.com The development of cost-effective and reusable materials, such as certain synthetic polymers for dye removal, also shows promise for improving the economic feasibility of treatment processes. waterandwastewater.com

Broader Research Applications and Interdisciplinary Studies of Astrazon Orange G

Application of Astrazon Orange G as a Reference Dye in Material Science and Analytical Chemistry

In materials science and analytical chemistry, Astrazon Orange G often serves as a model compound or reference dye to probe system behaviors and validate new methodologies. Its well-defined chemical structure and strong light absorbance make it an ideal candidate for these purposes.

Researchers have utilized Astrazon Orange G as a representative cationic dye to investigate the efficacy of various materials in wastewater treatment. In one such study, the ability of natural Moroccan phosphate (B84403) rock (MPR) to remove textile dyes was assessed using Astrazon Orange G as the model pollutant. researchgate.net The investigation focused on determining the material's performance by examining adsorption kinetics and isotherms in a batch mode, analyzing parameters like pH, adsorbent mass, and temperature to understand the removal mechanism. researchgate.net The findings indicated a high removal yield of up to 98.8%, with the adsorption process being well-described by a pseudo-second-order kinetic model and the Langmuir isotherm model. researchgate.net

Furthering this research, fixed-bed column adsorption studies were also conducted using MPR to remove Astrazon Orange G (AOG), providing insights into performance under continuous flow conditions. x-mol.net This research examined the effects of initial dye concentration, flow rate, and bed height on the adsorption column's capacity, which varied from 1.44 to 3.00 mg/g. x-mol.net Such studies are crucial for designing and scaling up industrial wastewater treatment processes, with Astrazon Orange G serving as a reliable benchmark for evaluating the potential of low-cost, natural adsorbents.

In analytical chemistry, Astrazon Orange G has been integral to the development of new quantification methods. For instance, a spectrophotometric method involving cloud point extraction was developed for the quantification of arsenic in real samples. researchgate.net This method is based on the formation of an ion pair between the arsenic compound and Astrazon Orange G, demonstrating the dye's utility in creating detectable complexes for sensitive analytical measurements. researchgate.net The fragmentation pathways of Astrazon Orange G have also been studied using techniques like electrospray ionization-ion trap mass spectrometry (ESI-MSn), which is fundamental for its identification in complex matrices. xml-journal.net

| Application Area | Material/Method | Key Findings | Reference |

| Materials Science | Natural Moroccan Phosphate Rock (Adsorbent) | Used as a model cationic dye to test adsorption capacity. Removal yield reached 98.8%; process followed pseudo-second-order kinetics and Langmuir isotherm. | researchgate.net |

| Materials Science | Fixed-Bed Column with Moroccan Phosphate Rock | Maximum adsorption capacity for Astrazon Orange G ranged from 1.44 to 3.00 mg/g depending on flow rate, concentration, and bed height. | x-mol.net |

| Analytical Chemistry | Spectrophotometric Cloud Point Extraction | Enabled the quantification of arsenic through the formation of an ion pair with Astrazon Orange G. | researchgate.net |

Research into Biological Staining Applications of Astrazon Orange G, particularly in Histology and Pathology